molecular formula C8H15NO2 B13467979 (R)-Ethyl 2-amino-2-cyclobutylacetate

(R)-Ethyl 2-amino-2-cyclobutylacetate

Cat. No.: B13467979
M. Wt: 157.21 g/mol
InChI Key: UZHAOXIDNMVYQX-SSDOTTSWSA-N
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Description

(R)-Ethyl 2-amino-2-cyclobutylacetate (CAS: 1536099-38-3) is a chiral ester derivative featuring a cyclobutyl ring and an amino group. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . The compound is stored at 2–8°C to maintain stability, and its hydrochloride salt form (C₈H₁₆ClNO₂, MW: 193.67) is stored at room temperature, offering enhanced solubility for pharmaceutical applications . The cyclobutyl group introduces steric strain, influencing its reactivity and conformational preferences, while the amino and ester groups serve as key functional sites for further derivatization.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-cyclobutylacetate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1

InChI Key

UZHAOXIDNMVYQX-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1CCC1)N

Canonical SMILES

CCOC(=O)C(C1CCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-2-cyclobutylacetate typically involves the following steps:

    Starting Material: The synthesis begins with cyclobutanone, which undergoes a series of reactions to introduce the amino and ester groups.

    Amination: The cyclobutanone is first converted to a cyclobutylamine derivative through reductive amination.

    Esterification: The cyclobutylamine derivative is then esterified with ethyl chloroacetate under basic conditions to form ®-Ethyl 2-amino-2-cyclobutylacetate.

Industrial Production Methods

Industrial production methods for ®-Ethyl 2-amino-2-cyclobutylacetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-2-cyclobutylacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

®-Ethyl 2-amino-2-cyclobutylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-2-cyclobutylacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between (R)-ethyl 2-amino-2-cyclobutylacetate and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Storage Conditions Key Applications
This compound C₈H₁₅NO₂ 157.21 Amino, ester, cyclobutyl 2–8°C Chiral intermediate, drug synthesis
This compound HCl C₈H₁₆ClNO₂ 193.67 Amino, ester, cyclobutyl, HCl Room temperature Soluble pharmaceutical formulations
Ethyl 2-bromo-2-cyclobutylacetate C₈H₁₃BrO₂ 221.09 Bromo, ester, cyclobutyl Not specified Substitution reactions, organic synthesis
Pentyl valerate C₁₀H₂₀O₂ 172.26 Ester Not specified Flavoring agents, solvents
2-Aminobenzamide derivatives Varies Varies Amide, amino Varies Enzyme inhibitors, therapeutic agents

Pharmaceutical Relevance

  • Salt Forms : The hydrochloride salt form improves aqueous solubility, addressing a common limitation of hydrophobic drug candidates .

Biological Activity

(R)-Ethyl 2-amino-2-cyclobutylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 171.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the sources

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biological pathways, potentially influencing processes such as:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and leading to downstream effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation in various models.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer protection against neurodegenerative conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveProtection in neuronal models

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers tested its efficacy against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The compound demonstrated a protective effect, reducing cell death by approximately 40% compared to control groups. This finding supports further investigation into its use for neurodegenerative diseases.

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